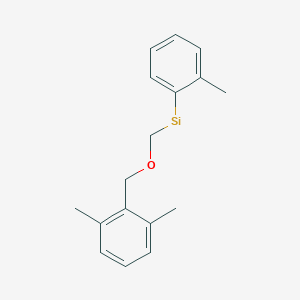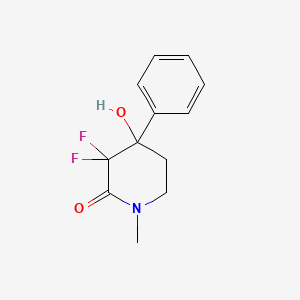![molecular formula C16H18O B15170527 5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol CAS No. 918151-41-4](/img/structure/B15170527.png)
5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2’-(propan-2-yl)[1,1’-biphenyl]-2-ol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a methyl group at the 5-position and an isopropyl group at the 2’-position, along with a hydroxyl group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2’-(propan-2-yl)[1,1’-biphenyl]-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-2’-(propan-2-yl)[1,1’-biphenyl]-2-ol may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reagents is crucial in achieving cost-effective and environmentally friendly production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2’-(propan-2-yl)[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of 5-Methyl-2’-(propan-2-yl)[1,1’-biphenyl]-2-one.
Applications De Recherche Scientifique
5-Methyl-2’-(propan-2-yl)[1,1’-biphenyl]-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mécanisme D'action
The mechanism of action of 5-Methyl-2’-(propan-2-yl)[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with biological molecules. The biphenyl core provides structural stability and facilitates interactions with aromatic systems in biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-(propan-2-yl)phenol: Similar structure but lacks the biphenyl core.
2-Isopropyl-5-methylcyclohexanamine: Contains a cyclohexane ring instead of a biphenyl core.
Uniqueness
5-Methyl-2’-(propan-2-yl)[1,1’-biphenyl]-2-ol is unique due to its biphenyl core, which imparts distinct chemical and physical properties. This structure allows for greater stability and versatility in chemical reactions compared to similar compounds with single aromatic rings.
Propriétés
Numéro CAS |
918151-41-4 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
4-methyl-2-(2-propan-2-ylphenyl)phenol |
InChI |
InChI=1S/C16H18O/c1-11(2)13-6-4-5-7-14(13)15-10-12(3)8-9-16(15)17/h4-11,17H,1-3H3 |
Clé InChI |
ATGVSUPQYHPQJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C2=CC=CC=C2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


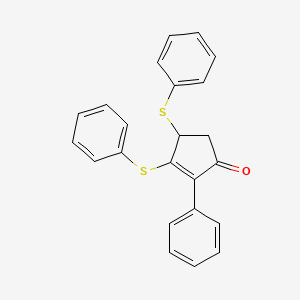
![3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B15170463.png)
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B15170472.png)
![Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-](/img/structure/B15170475.png)
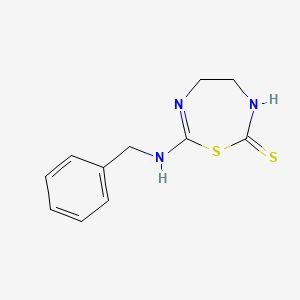
silane](/img/structure/B15170494.png)
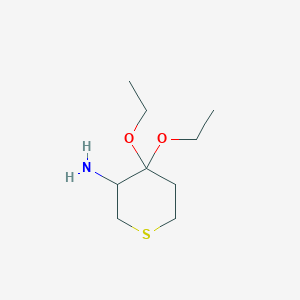

![Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]-](/img/structure/B15170510.png)
![4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane](/img/structure/B15170514.png)
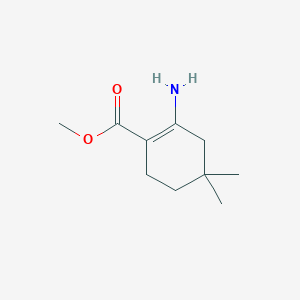
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B15170521.png)
